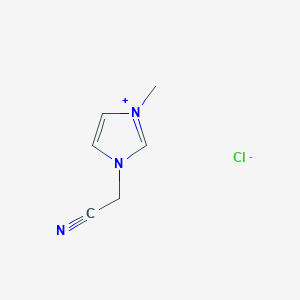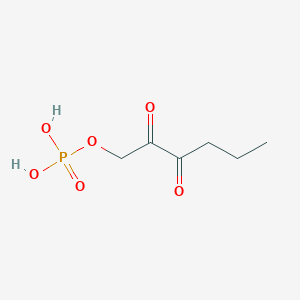
2,3-Diketo-1-phosphohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diketo-1-phosphohexane (DKPH) is a small molecule that has been found to have potential applications in scientific research. It is a phosphorylated hexose derivative that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2,3-Diketo-1-phosphohexane is not fully understood. However, it has been proposed that 2,3-Diketo-1-phosphohexane may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of microorganisms and cancer cells.
Efectos Bioquímicos Y Fisiológicos
2,3-Diketo-1-phosphohexane has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in the biosynthesis of nucleic acids, including thymidylate synthase, dihydrofolate reductase, and ribonucleotide reductase. Additionally, 2,3-Diketo-1-phosphohexane has been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Diketo-1-phosphohexane in lab experiments is that it is a small molecule that can easily penetrate cell membranes. Additionally, 2,3-Diketo-1-phosphohexane has been found to have low toxicity, making it a promising candidate for the development of new antimicrobial and anticancer agents. However, one limitation of using 2,3-Diketo-1-phosphohexane in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its activity.
Direcciones Futuras
There are several future directions for research on 2,3-Diketo-1-phosphohexane. One area of research could focus on elucidating the mechanism of action of 2,3-Diketo-1-phosphohexane, which could help to optimize its activity as an antimicrobial or anticancer agent. Additionally, future research could explore the potential of 2,3-Diketo-1-phosphohexane as a therapeutic agent for the treatment of bacterial, fungal, and viral infections, as well as cancer. Finally, future research could explore the potential of 2,3-Diketo-1-phosphohexane as a tool for the study of nucleic acid biosynthesis and regulation.
Métodos De Síntesis
2,3-Diketo-1-phosphohexane can be synthesized through a multistep process that involves the reaction of hexose with phosphoric acid. The first step involves the reaction of glucose with phosphorus oxychloride to form glucose-6-phosphoryl chloride. This is then reacted with hexamethylenetetramine to form 2,3-Diketo-1-phosphohexane.
Aplicaciones Científicas De Investigación
2,3-Diketo-1-phosphohexane has been found to have potential applications in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, 2,3-Diketo-1-phosphohexane has been found to inhibit the growth of cancer cells, suggesting that it may have potential as an anticancer agent.
Propiedades
Número CAS |
151169-48-1 |
|---|---|
Nombre del producto |
2,3-Diketo-1-phosphohexane |
Fórmula molecular |
C6H11O6P |
Peso molecular |
210.12 g/mol |
Nombre IUPAC |
2,3-dioxohexyl dihydrogen phosphate |
InChI |
InChI=1S/C6H11O6P/c1-2-3-5(7)6(8)4-12-13(9,10)11/h2-4H2,1H3,(H2,9,10,11) |
Clave InChI |
PGGSLYKMBFNJFV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C(=O)COP(=O)(O)O |
SMILES canónico |
CCCC(=O)C(=O)COP(=O)(O)O |
Otros números CAS |
151169-48-1 |
Sinónimos |
2,3-diketo-1-phosphohexane 2,3-DKPH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








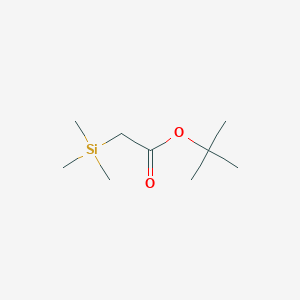
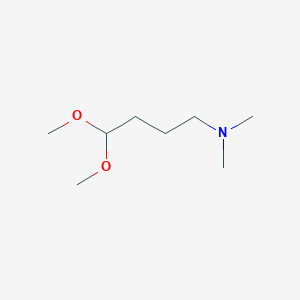
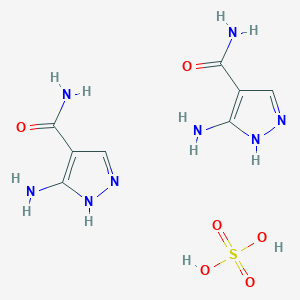


![1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione](/img/structure/B124056.png)
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)

